1-Cyclopropylhexan-1-ol

Description

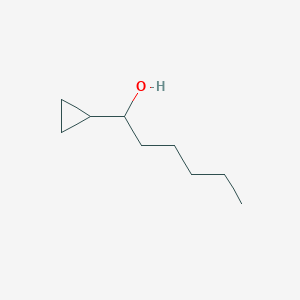

1-Cyclopropylhexan-1-ol is a monohydric alcohol characterized by a cyclopropane ring attached to the first carbon of a six-carbon aliphatic chain. Synthesized via a method yielding 79%, it exists as a colorless oil, with structural confirmation achieved through NMR, IR, and HRMS analyses. The compound’s molecular formula, C₉H₁₉O (MW 142.24 g/mol), aligns with its spectral data, confirming the presence of the cyclopropane moiety and hydroxyl group . Its synthesis efficiency and stability under standard conditions make it a candidate for further exploration in organic synthesis and material science.

Properties

Molecular Formula |

C9H18O |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

1-cyclopropylhexan-1-ol |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-9(10)8-6-7-8/h8-10H,2-7H2,1H3 |

InChI Key |

WORZTKGENJDWCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C1CC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: 1-Cyclopropylhexan-1-ol can be synthesized through various routes. One common method involves the reaction of cyclopropylmethyl chloride with n-pentylmagnesium bromide (Grignard reagent). The resulting alcohol undergoes hydrolysis to yield this compound.

Industrial Production:: Industrial production methods typically involve large-scale processes. specific details regarding industrial synthesis are not widely available in the literature.

Chemical Reactions Analysis

1-Cyclopropylhexan-1-ol participates in several chemical reactions:

Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Reduction of the carbonyl group yields the corresponding cyclopropylalkane.

Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common reagents and conditions:

Oxidation: Oxidizing agents like chromic acid (HCrO) or potassium permanganate (KMnO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Major products:

- Oxidation: Aldehyde or carboxylic acid derivatives.

- Reduction: Cyclopropylalkanes.

Scientific Research Applications

1-Cyclopropylhexan-1-ol finds applications in various fields:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activities.

Medicine: Studied for pharmacological properties.

Industry: Employed in fragrance and flavor industries.

Mechanism of Action

The exact mechanism by which 1-Cyclopropylhexan-1-ol exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane-Containing Alcohols

- Cyclopropyl(phenyl)methanol (C₁₀H₁₃O): This compound shares the cyclopropane group but substitutes the hexanol chain with a phenyl group. Its higher yield (83%) and similar physical state (colorless oil) suggest comparable synthetic accessibility.

- 1-Ethynylcyclohexan-1-ol (C₈H₁₂O) : Featuring an ethynyl group instead of a cyclopropane, this compound achieves a 99% synthesis yield. Its NMR data (δ = 4.39 ppm for hydroxyl) contrasts with 1-Cyclopropylhexan-1-ol, reflecting differences in hydrogen bonding and steric environments .

Cyclohexanol Derivatives

- Cyclohexanol (C₆H₁₂O): A six-membered cyclic alcohol lacking the cyclopropane group. Cyclohexanol’s lower molecular weight may enhance volatility but reduce thermal stability compared to the cyclopropane-containing analog .

Branched-Chain Alcohols

- 2-Ethylhexan-1-ol (C₈H₁₈O): A branched primary alcohol (MW 130.23 g/mol) regulated under REACH for industrial applications. Its linear isomer, 1-hexanol, lacks the cyclopropane group, resulting in lower ring strain and differing reactivity profiles. The ethyl branch in 2-ethylhexan-1-ol enhances hydrophobicity, whereas this compound’s cyclopropane may increase rigidity .

Substituted Cyclohexanols

- 4-Propylcyclohexan-1-ol (C₉H₁₈O) : This positional isomer (MW 142.24 g/mol) shares the same molecular weight as this compound but features a propyl group at the 4-position. The substituent’s location influences conformational stability, with cis/trans isomerism possible, unlike the fixed cyclopropane geometry .

- 1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol (C₁₀H₁₈O) : A bicyclic derivative with a double bond, this compound (MW 154.25 g/mol) demonstrates how unsaturation and additional substituents can modulate solubility and reactivity compared to saturated analogs .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Synthesis Yield | Key Structural Feature |

|---|---|---|---|---|---|---|

| This compound | - | C₉H₁₉O | 142.24 | Colorless oil | 79% | Cyclopropane at C1 |

| Cyclopropyl(phenyl)methanol | - | C₁₀H₁₃O | 149.21 | Colorless oil | 83% | Phenyl-cyclopropane |

| Cyclohexanol | 108-93-0 | C₆H₁₂O | 100.16 | Liquid | - | Six-membered cyclic alcohol |

| 2-Ethylhexan-1-ol | 104-76-7 | C₈H₁₈O | 130.23 | Liquid | - | Branched ethyl group at C2 |

| Cyclohexanemethanol | 100-49-2 | C₇H₁₄O | 114.19 | - | - | Hydroxymethyl on cyclohexane |

| 1-Ethynylcyclohexan-1-ol | - | C₈H₁₂O | 124.18 | Pale-yellow liquid | 99% | Ethynyl group at C1 |

Research Findings and Implications

- Synthesis Efficiency : this compound’s 79% yield is moderate compared to 1-Ethynylcyclohexan-1-ol (99%), suggesting room for optimization in cyclopropane-introduction methodologies .

- Regulatory and Industrial Context : While 2-ethylhexan-1-ol is regulated under REACH for broad industrial use, this compound’s applications remain underexplored, warranting studies on its stability and toxicity .

Biological Activity

1-Cyclopropylhexan-1-ol is a cyclic alcohol that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique cyclopropyl structure may influence its interaction with biological targets, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.

Synthesis

The synthesis of this compound typically involves the functionalization of cyclopropane derivatives. A common method includes the palladium-catalyzed oxidative functionalization of cyclopropanes, which can yield various alcohol derivatives through selective reactions under controlled conditions. For example, reactions utilizing oxidants like PhI(OAc)₂ have shown promising results in generating alcohols from cyclopropyl precursors .

Antimicrobial Activity

Recent studies have indicated that compounds related to cyclopropyl alcohols exhibit antimicrobial properties. The structure of this compound may contribute to its effectiveness against certain bacterial strains. For instance, derivatives with similar structural motifs have demonstrated moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Case Studies

Several case studies have highlighted the biological implications of cyclopropyl alcohols:

- Anticancer Study : A study evaluating the effects of various cyclopropyl derivatives on K562 cells found that compounds induced apoptosis through mitochondrial pathways. The study reported significant increases in caspase activity after prolonged exposure to these compounds, suggesting a potential mechanism for their anticancer effects .

- Antimicrobial Evaluation : In another investigation, a series of cyclopropyl derivatives were screened for their antibacterial properties against clinical strains. The results indicated that certain modifications in the cyclopropyl structure could enhance antimicrobial efficacy, underscoring the importance of structure-activity relationships (SAR) in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.